
1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene” is a brominated and fluorinated derivative of benzene. It contains a benzene ring, which is a cyclic hydrocarbon with a formula C6H6. In this compound, two of the hydrogen atoms in the benzene ring have been replaced by bromine atoms, and two others have been replaced by fluorine atoms .
Molecular Structure Analysis
The molecule is likely to be planar because of the planar nature of benzene rings. The bromine and fluorine atoms will be oriented around the ring in the positions indicated by the numbers in the name of the compound .Chemical Reactions Analysis
As a halogenated benzene derivative, this compound could potentially undergo various reactions such as further halogenation, nitration, sulfonation, alkylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine and fluorine atoms. These atoms are highly electronegative, which could result in the compound having a relatively high density and possibly also a high boiling point .Aplicaciones Científicas De Investigación
Precursor for Organic Synthesis
1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene is used in the synthesis of various halogenated organic compounds. For instance, it acts as an intermediate in the preparation of dibromobenzenes, which are crucial for reactions based on benzynes intermediates, facilitating a wide range of organic transformations (Diemer, Leroux, & Colobert, 2011). This showcases its importance in enhancing the diversity of halogenated compounds accessible for further chemical synthesis.
Electrochemical Fluorination Studies
The compound's derivatives are investigated in electrochemical fluorination studies, revealing insights into the mechanisms and side reactions involved in the fluorination of halobenzenes. Such studies contribute to a better understanding of how different halogen substituents affect the electrochemical reactions and the formation of fluorinated products, underscoring the compound's role in the development of novel fluorination methodologies (Horio et al., 1996).
Structural and Crystallographic Research
Research on derivatives of 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene also extends to structural and crystallographic studies. For example, the study of 5-bromo-1-(4-bromophenyl)isatin provides insights into the crystal structure and molecular interactions, such as weak C—H⋯Br interactions, facilitating the understanding of molecular packing and interaction patterns in solid-state chemistry (El-Hiti et al., 2018).
Synthesis of Hyperbranched Polymers
The reactivity of bromo and fluoro groups in such compounds is leveraged in the synthesis of hyperbranched polymers. These polymers find applications in various fields, including materials science and nanotechnology, due to their unique structural features and properties (Uhrich, Hawker, Fréchet, & Turner, 1992).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-5-(1-bromoethyl)-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c1-4(9)5-2-6(10)8(12)3-7(5)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILPFKVLJFXECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


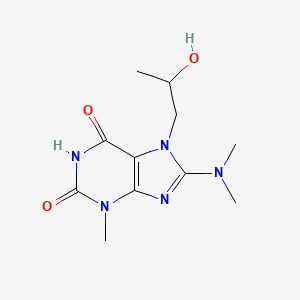


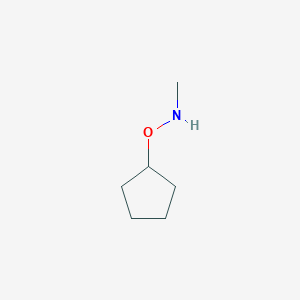
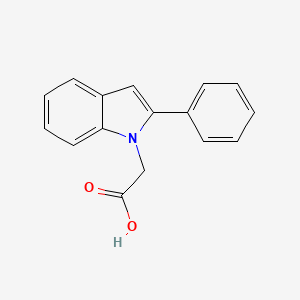
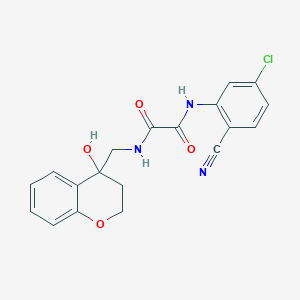
![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)
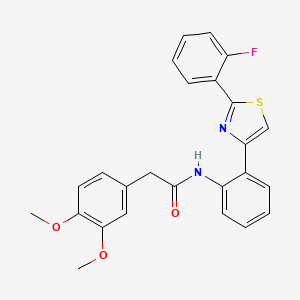
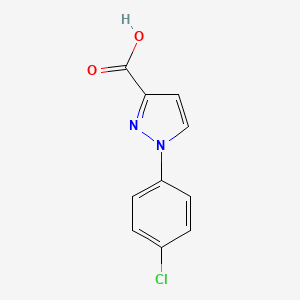

![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)
